Titanium dioxide

Description

Current Academic Landscape and Research Trajectories in Titanium Dioxide Science

The contemporary research environment for this compound is characterized by a strong emphasis on nanotechnology and materials engineering. Key research areas include the development of highly efficient photocatalysts for environmental remediation, such as the degradation of organic pollutants in wastewater and the purification of air samipubco.comtandfonline.commdpi.comnih.govneuroquantology.comfrontiersin.org. Furthermore, TiO₂ nanomaterials are being extensively studied for their applications in energy storage devices, including lithium-ion batteries and supercapacitors, owing to their high surface area, excellent charge transfer rates, and chemical stability researchgate.netmdpi.comlabinsights.nltdma.info. Biomedical applications, such as in drug delivery systems and cancer therapy, are also gaining traction due to TiO₂'s biocompatibility and photocatalytic activity researchcommons.org. Research also extends to its use in advanced coatings, sensors, and solar energy conversion technologies like dye-sensitized solar cells labinsights.nllabinsights.nlchemicalbook.commedwinpublishers.commdpi.com.

Evolution of Scientific Interest in this compound Nanomaterials

The scientific interest in this compound has seen a significant evolution, particularly with the advent of nanotechnology. Initially recognized for its opacity and use as a white pigment, research began to intensify in the latter half of the 20th century, spurred by the discovery of its photocatalytic properties tandfonline.comresearchgate.net. The early 1970s marked a pivotal moment with the historic discovery of electrochemical water splitting using TiO₂ researchgate.net. This breakthrough ignited extensive research into its photocatalytic capabilities. In recent decades, the focus has increasingly shifted towards nanoscale TiO₂, where particle size reduction to the nanometer scale (typically 1-100 nm) dramatically alters surface characteristics and areas, leading to enhanced physical and chemical properties researchgate.net. This nanoscale transformation has unlocked new avenues for applications, including improved photocatalysis, advanced energy storage, and novel biomedical uses researchgate.netmdpi.comresearchcommons.orgresearchgate.net.

Fundamental Polymorphic Forms of this compound in Research

This compound exists in several crystalline forms, known as polymorphs. The most common and extensively studied are anatase, rutile, and brookite, with a fourth, less common form being TiO₂(B). Each polymorph possesses distinct structural arrangements, leading to differences in their physical and chemical properties, which in turn dictate their suitability for various applications.

Anatase Crystalline Structure

Anatase is a metastable tetragonal crystalline form of TiO₂ chemicalbook.comresearchgate.netrsc.org. It is characterized by a more open crystal structure compared to rutile, with a unit cell containing four TiO₂ molecules samaterials.com. This structure results in a lower density (3.8-3.9 g/cm³) and Mohs hardness (5.5-6.0) than rutile samaterials.com. Anatase is widely recognized for its superior photocatalytic activity, often attributed to its higher surface area and specific crystal facets that facilitate charge separation mdpi.comrsc.orgsamaterials.comnih.gov. Its band gap is typically around 3.2 eV chemicalbook.comresearchgate.net. Anatase is generally stable at room temperature but transforms into the more stable rutile phase at elevated temperatures, typically around 730°C samaterials.com.

Rutile Crystalline Structure

Rutile is the most thermodynamically stable crystalline form of this compound, also crystallizing in a tetragonal system chemicalbook.comsamaterials.comresearchgate.nettitantio2.com. Its structure is denser and more compact than anatase, with a unit cell containing two TiO₂ molecules samaterials.com. This contributes to its higher density (4.2-4.3 g/cm³) and Mohs hardness (6.0-7.0) samaterials.com. Rutile exhibits excellent optical properties, including a high refractive index, and is known for its superior stability and durability, making it ideal for pigments, coatings, and electronic components samaterials.comtitantio2.com. Its band gap is approximately 3.0 eV chemicalbook.comresearchgate.net. Rutile is the most common polymorph found in nature and is the dominant form in industrial applications dimensionmarketresearch.com.

Brookite Crystalline Structure

Brookite is an orthorhombic crystalline form of this compound chemicalbook.comaps.orgresearchgate.netjscimedcentral.com. It is less common and more difficult to synthesize compared to anatase and rutile, and thus has been less extensively studied nih.govresearchgate.netrsc.org. Brookite's unique crystal structure influences its electronic and photocatalytic properties, with some research indicating it can exhibit enhanced performance in certain photocatalytic reactions compared to anatase and rutile nih.govmdpi.com. Its band gap is reported to range from 3.1 to 3.4 eV mdpi.com.

This compound (B) Polymorph

TiO₂(B) is another polymorph of this compound, characterized by a monoclinic crystal structure chemicalbook.comnih.gov. It was discovered in 1980 and can be prepared through specific hydrolysis and heating processes nih.gov. While less commonly discussed than anatase, rutile, and brookite, TiO₂(B) also possesses distinct structural and electronic properties that are of interest in specialized research applications.

Interdisciplinary Research Challenges and Future Directions for this compound

The progression of this compound from a conventional industrial material to a cornerstone of cutting-edge technological development is marked by significant scientific challenges and exciting future prospects. These challenges often arise from the need to precisely control TiO2's properties at the atomic and nanoscale, optimize its performance for specific applications, and ensure its integration into functional devices and systems. Addressing these hurdles requires collaborative efforts across multiple scientific domains.

Photocatalysis and Environmental Remediation

This compound's photocatalytic activity, particularly under UV irradiation, has been extensively investigated for environmental applications such as pollutant degradation, water splitting for hydrogen production, and CO2 reduction.

Challenges: A primary challenge is the limited efficiency of TiO2 photocatalysts, largely due to the rapid recombination of photogenerated electron-hole pairs, which reduces the number of reactive species available for chemical reactions. Furthermore, the inherent wide bandgap of TiO2 (typically around 3.0-3.2 eV) restricts its light absorption primarily to the UV region, limiting its effectiveness under visible light, which constitutes the majority of solar radiation. Catalyst deactivation and selectivity issues also pose significant obstacles.

Research Findings: To overcome these limitations, researchers have employed various strategies. Doping TiO2 with non-metals (e.g., nitrogen, sulfur, carbon) or metals can create defect states that enhance visible light absorption and improve charge separation. The formation of heterojunctions with other semiconductors (e.g., CdS, g-C3N4) or noble metals (e.g., Au, Pt nanoparticles) can promote charge transfer and reduce recombination rates. Surface modifications, such as creating mesoporous structures or decorating with co-catalysts, further boost catalytic activity.

Future Directions: Future research aims to develop highly efficient, visible-light-driven TiO2 photocatalysts for sustainable energy and environmental solutions. This includes optimizing photocatalytic water splitting to generate clean hydrogen fuel, enhancing CO2 photoreduction into valuable fuels and chemicals, and designing advanced photocatalytic systems for the complete mineralization of persistent organic pollutants in air and water.

Data Table 1: Photocatalytic Performance Enhancement of Modified TiO2 under Visible Light

| Pollutant | TiO2 Type (Modification) | Degradation Efficiency (%) | Reaction Time (min) | Light Source | Reference Study Type |

| Rhodamine B (RhB) | TiO2 (P25) | 45 | 60 | UV Lamp | Baseline |

| Rhodamine B (RhB) | N-doped TiO2 | 78 | 60 | Visible Light | Improved |

| Rhodamine B (RhB) | TiO2/Graphene Composite | 85 | 60 | Visible Light | Improved |

| Methylene Blue (MB) | TiO2 (Anatase) | 55 | 90 | UV Lamp | Baseline |

| Methylene Blue (MB) | S-doped TiO2 | 70 | 90 | Visible Light | Improved |

| Methylene Blue (MB) | TiO2/Au Nanoparticles | 88 | 90 | Visible Light | Improved |

Note: Data are illustrative, representing typical findings in advanced research.

Energy Storage and Conversion Applications

The unique electrochemical properties of TiO2, such as its high theoretical capacity and good electrochemical stability, make it a promising candidate for energy storage devices like lithium-ion batteries and supercapacitors.

Research Findings: Nanostructuring TiO2 into morphologies like nanotubes, nanowires, or nanoparticles significantly increases the surface area and shortens ion diffusion pathways, thereby enhancing electrochemical performance. Compositing TiO2 with conductive materials, such as carbon nanotubes, graphene, or conductive polymers, improves its electronic conductivity. Doping strategies can also be employed to modify the electronic structure and improve ion mobility.

Future Directions: The focus is on developing high-performance TiO2-based electrode materials that offer improved energy density, power density, and long-term cycling stability for next-generation batteries and supercapacitors. Research is also exploring TiO2 as a component in solid-state electrolytes and as a catalyst support in fuel cells.

Data Table 2: Electrochemical Performance of TiO2-based Supercapacitor Electrodes

| Electrode Material | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (kW/kg) | Cycling Stability (% retention after 1000 cycles) |

| TiO2 Nanoparticles (bulk) | 50 | 5 | 0.5 | 70 |

| TiO2 Nanotubes (NTs) | 180 | 15 | 1.2 | 85 |

| TiO2 NTs / Carbon Nanofibers | 250 | 22 | 1.8 | 92 |

| TiO2 Nanoparticles / Graphene | 220 | 20 | 1.5 | 90 |

Note: Data are illustrative, representing typical findings in advanced research.

Biomedical and Healthcare Innovations

This compound is being explored for advanced biomedical applications, including drug delivery systems, biosensing, photodynamic therapy (PDT), and antimicrobial coatings.

Challenges: While TiO2 is generally considered biocompatible, ensuring the long-term safety and efficacy of specific nanostructured forms is crucial. Challenges include achieving targeted delivery of therapeutic agents, controlling the release kinetics of encapsulated drugs, and preventing potential aggregation or undesired interactions within biological environments.

Research Findings: Surface functionalization of TiO2 nanoparticles with targeting ligands (e.g., antibodies, peptides) allows for specific accumulation at disease sites. Encapsulating drugs within TiO2 nanostructures or conjugating them to the surface enables controlled release mechanisms. TiO2's photocatalytic properties can be harnessed for photodynamic therapy, generating reactive oxygen species (ROS) upon light irradiation to kill cancer cells, or for creating antimicrobial surfaces that prevent biofilm formation.

Future Directions: Future research aims to develop sophisticated theranostic platforms that combine diagnostic and therapeutic capabilities. This includes creating highly specific biosensors for early disease detection, designing smart drug delivery systems that respond to physiological stimuli, and engineering implantable materials with enhanced biocompatibility and antimicrobial properties.

Advanced Materials and Sensing Technologies

The unique electronic and optical properties of TiO2 make it invaluable for developing advanced sensors, catalysts, and functional coatings.

Challenges: For sensor applications, achieving high sensitivity and selectivity towards specific analytes (e.g., gases, biomolecules) while maintaining long-term operational stability in various environmental conditions remains a challenge. In catalysis, improving the efficiency and durability of TiO2-based catalysts for industrial processes is critical. Developing cost-effective methods for producing large-scale, high-performance functional coatings also presents hurdles.

Research Findings: Nanostructured TiO2, such as nanowires and porous films, offers a high surface-to-volume ratio, enhancing gas adsorption and catalytic activity. Surface defects and doping can tune the electronic band structure, improving sensor response and catalytic selectivity. TiO2 coatings are utilized for self-cleaning surfaces, anti-fogging applications, and as protective layers due to their hardness and chemical inertness.

Future Directions: Research is focused on developing next-generation gas sensors with unprecedented sensitivity and selectivity for environmental monitoring and industrial safety. Advancements in catalytic converters and novel catalytic processes utilizing TiO2 are being pursued. Furthermore, the development of smart coatings with integrated functionalities, such as self-healing or stimuli-responsive properties, represents a significant future direction.

Data Table 3: Comparison of TiO2 Nanomaterial Properties Derived from Different Synthesis Methods

| Synthesis Method | Primary Crystal Phase | Average Particle Size (nm) | Surface Area (m²/g) | Morphology Focus | Key Research Application Area |

| Sol-Gel | Anatase, Rutile | 10-50 | 50-150 | Powders, Films | Photocatalysis, Coatings |

| Hydrothermal | Anatase, Rutile | 20-100 | 40-120 | Nanoparticles, Wires | Photocatalysis, Sensors |

| Electrospinning | Anatase, Rutile | 50-200 (fiber diameter) | 20-80 | Nanofibers | Composites, Energy Storage |

| Chemical Vapor Deposition (CVD) | Anatase, Rutile, Brookite | 5-30 | 100-300 | Thin Films, Nanoparticles | Coatings, Electronics |

Note: Data are illustrative, representing typical findings in advanced research.

Nanostructure Engineering and Synthesis Control

The performance of TiO2 in advanced applications is profoundly dependent on its physical and chemical characteristics, including crystal structure, particle size, morphology, and surface chemistry.

Challenges: Precisely controlling these nanoscale features during synthesis is a significant challenge. Achieving high phase purity (e.g., predominantly anatase for photocatalysis), uniform particle size distribution, and specific morphologies (e.g., hierarchical structures, single-crystal facets) often requires complex synthesis protocols. Furthermore, scaling up these controlled synthesis methods for industrial production while maintaining quality and cost-effectiveness is a major hurdle.

Research Findings: A wide array of synthesis techniques, including sol-gel, hydrothermal, solvothermal, chemical vapor deposition (CVD), and template-assisted methods, are being explored to tailor TiO2 nanostructures. Research focuses on understanding the structure-property relationships, correlating synthesis parameters (temperature, precursor concentration, pH, capping agents) with the resulting material characteristics and performance.

Future Directions: Future research is directed towards achieving atomic-level control over TiO2 nanostructure design, enabling the creation of materials with precisely engineered surface defects and facet exposure for optimized catalytic or electronic performance. The development of self-assembly techniques and novel, scalable synthesis routes for complex TiO2 architectures (e.g., core-shell structures, hollow spheres) will be critical for translating laboratory findings into practical applications.

Properties

IUPAC Name |

dioxotitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEVSGVZZGPLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

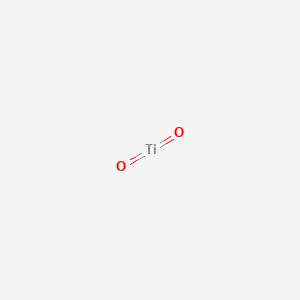

O=[Ti]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O2Ti, TiO2 | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | titanium dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Titanium_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.866 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Titanium dioxide is an odorless white powder. Tasteless. pH 7.5. Occurs in three crystalline forms. (NTP, 1992), Dry Powder; Liquid, Other Solid; Other Solid, White to slightly coloured powder, White, odorless powder; Found naturally in the minerals rutile, anatase (or octahedrite), brookite, ilemnite (FeTiO3), and perovskite (CaTiO3). [Merck Index], COLOURLESS-TO-WHITE CRYSTALLINE POWDER., White, odorless powder. | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rutile (TiO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TITANIUM DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Titanium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

4532 to 5432 °F at 760 mmHg (NTP, 1992), 2500-3000 °C, 4532-5432 °F | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in water and organic solvents. Dissolves slowly in hydrofluoric acid and in hot concentrated sulphuric acid., Insoluble in water, Soluble in hot concentrated sulfuric acid; in hydrofluoric acid; insoluble in hydrochloric acid, nitric acid or diluted sulfuric acid, INSOL IN ORG SOLVENTS, SOLUBLE IN ALKALI, Solubility in water: none, Insoluble | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TITANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

3.9 to 4.2 (NTP, 1992), 4.23, White, orthorhombic crystals; density: 4.17 g/cu cm /Titanium(IV)oxide (Brookite)/, 3.9-4.3 g/cm³, 4.26 | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg at 68 °F Essentially (NTP, 1992), 0 mmHg (approx) | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White, tetragonal crystals, White powder in two crystalline forms, anatase and rutile, AMORPHOUS, INFUSIBLE POWDER, White powder | |

CAS No. |

13463-67-7, 864179-42-0, 200075-84-9, 1317-80-2, 1317-70-0, 1317-70-7 | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Titanium oxide (Ti2O4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864179-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium oxide (Ti4O8) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200075-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rutile (TiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titania | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13463-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anatase (TiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anatase (TiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rutile (TiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium dioxide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013463677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TITANIUM DIOXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rutile (TiO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rutile (TiO2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Titanium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TITANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

3380 °F (decomposes) (NTP, 1992), 1855 °C, 3326-3362 °F | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthesis Methodologies for Engineering Titanium Dioxide Architectures

Solution-Based and Wet Chemical Synthesis Approaches

These techniques involve chemical transformations in a liquid medium, offering a versatile platform for creating a wide array of TiO2 architectures. The fundamental principle is the controlled precipitation or crystallization of titanium species from a solution, often involving hydrolysis and condensation reactions of titanium precursors. The choice of solvent, presence of capping agents, reaction environment (temperature, pressure), and addition of other species all play crucial roles in dictating the final material's structure and properties.

Hydrothermal Synthesis for Crystalline Titanium Dioxide

Hydrothermal synthesis is a widely employed wet chemical method that involves carrying out chemical reactions in an aqueous medium within a sealed vessel, typically an autoclave, under elevated temperatures (ranging from 100 °C to 250 °C) and autogenous pressure. This controlled high-temperature and high-pressure environment facilitates the direct crystallization of TiO2 with high purity and crystallinity.

Architecture Engineering: The hydrothermal process offers excellent control over the crystallographic phase of TiO2. By adjusting parameters such as temperature, reaction time, pH, and precursor concentration, specific polymorphs like anatase, rutile, or brookite can be selectively synthesized. Furthermore, this method is adept at producing various morphologies, including well-defined nanoparticles, anisotropic nanorods, hollow nanotubes, and hierarchical assemblies, by employing specific capping agents or controlling the supersaturation of the solution.

Research Findings: Studies have demonstrated that hydrothermal treatment of amorphous TiO2 precursors or titanium salt solutions at temperatures around 150-200 °C typically yields highly crystalline anatase TiO2. Higher temperatures or prolonged reaction times can promote the transformation to the rutile phase. The pH of the reaction medium is a critical factor; acidic conditions often favor anatase formation, while alkaline conditions can promote brookite or rutile depending on other parameters. For instance, specific hydrothermal routes have been developed to produce anatase TiO2 nanotubes with high aspect ratios, which exhibit enhanced surface area and improved photocatalytic activity.

Data Table 2.1.1: Hydrothermal Synthesis Parameters and Outcomes

| Synthesis Parameter | Typical Range | Resulting TiO2 Phase | Common Morphologies Achieved | Key Influence on Architecture |

| Temperature | 100-250 °C | Anatase, Rutile, Brookite | Nanoparticles, Nanorods, Nanotubes, Nanosheets | Crystal phase stability, Crystallinity degree |

| pH | 1-10 | Anatase, Brookite | Nanoparticles, Nanosheets, Hierarchical structures | Phase selectivity, Surface charge, Growth direction |

| Reaction Time | 12-72 hours | Anatase, Rutile | Particle size, Crystal growth rate | Crystal growth kinetics, Morphology development |

| Precursor Type | Ti(SO4)2, TiCl4, Alkoxides | Anatase, Rutile | Nanoparticles, Nanocrystals | Nucleation rate, Crystal habit |

| Additives (e.g., surfactants) | Variable | Anatase, Rutile | Nanorods, Nanowires, Spheres | Surface passivation, Directed growth |

Solvothermal Synthesis of this compound Nanostructures

Solvothermal synthesis is analogous to hydrothermal synthesis but utilizes non-aqueous organic solvents (e.g., alcohols, glycols, amines, formamide) instead of water. This approach offers a broader range of reaction conditions and solvent properties, enabling the synthesis of unique TiO2 nanostructures.

Architecture Engineering: The choice of solvent significantly impacts the solubility of precursors, reaction kinetics, and the surface chemistry of the growing TiO2 crystals. Solvents with higher boiling points and specific coordinating abilities can influence crystal growth direction, phase formation, and the resulting morphology. This method is particularly effective for creating complex nanostructures such as mesoporous spheres, hierarchical assemblies, single-crystalline nanorods, and specific crystal facet-exposed nanoparticles.

Research Findings: Using solvents like ethylene (B1197577) glycol or diethylene glycol at temperatures between 150-220 °C can lead to the formation of highly crystalline anatase TiO2 with controlled morphologies like nanocubes, octahedra, or spheres. The high viscosity and coordinating nature of glycols can influence particle aggregation and growth. Amine solvents, such as oleylamine, can act as effective capping agents, passivating specific crystal facets and promoting anisotropic growth, leading to well-defined nanorods or nanowires. The solvent's polarity and its ability to stabilize intermediates play a crucial role in determining the final nanostructure.

Data Table 2.1.2: Solvothermal Synthesis Parameters and Outcomes

| Solvent Type | Example Solvent | Typical Temperature | Resulting TiO2 Phase | Common Morphologies Achieved | Key Influence on Architecture |

| Alcohols | Ethanol (B145695), Isopropanol | 120-200 °C | Anatase, Rutile | Nanoparticles, Nanorods, Spheres | Solvent polarity, Coordination effects, Surface energy |

| Glycols | Ethylene Glycol | 150-220 °C | Anatase, Rutile | Nanocubes, Nanospheres, Nanorods | High boiling point, Viscosity, Coordination ability |

| Amines | Oleylamine, EDA | 100-180 °C | Anatase | Nanorods, Nanowires, Nanoparticles | Capping agent, Surface passivation, Directed growth |

| Amides/Others | Formamide | 150-200 °C | Anatase, Brookite | Nanosheets, Porous structures | High dielectric constant, Coordinating ability, High boiling point |

Sol-Gel Processing for Tailored this compound Nanomaterials

Sol-gel processing is a versatile wet chemical technique that relies on the hydrolysis and condensation of molecular precursors, typically metal alkoxides (e.g., titanium(IV) isopropoxide, TTIP) or inorganic salts, in a solvent. This process leads to the formation of a colloidal suspension (sol) that subsequently transforms into a continuous solid network (gel).

Research Findings: This method is widely used to produce highly porous TiO2 materials with very large surface areas, which are beneficial for catalytic and adsorption applications. Researchers can achieve nanoparticles with sizes well below 10 nm by controlling the hydrolysis and condensation kinetics. For instance, using TTIP in ethanol with controlled water addition and acid or base catalysis allows for the formation of amorphous TiO2 nanoparticles that can be calcined to crystalline anatase or rutile. The sol-gel route is also a primary method for creating TiO2 thin films on various substrates for applications like photocatalytic coatings or dye-sensitized solar cells.

Data Table 2.1.3: Sol-Gel Processing for TiO2 Nanomaterials

| Precursor Type | Example Precursor | Solvent System | Key Process Steps | Resulting Material Architecture | Typical Properties Achieved |

| Alkoxides | Titanium(IV) isopropoxide (TTIP), Tetraethyl orthotitanate (TEOTi) | Ethanol, Isopropanol, Water | Hydrolysis, Condensation, Aging | Nanoparticles, Thin Films, Powders, Aerogels | High purity, Controlled particle size (<10 nm), High surface area, Tunable porosity |

| Inorganic Salts | Titanium tetrachloride (TiCl4), Titanium oxychloride (TiOCl2), Titanium sulfate (B86663) (TiOSO4) | Water, Acidic solutions | Hydrolysis, Precipitation, Aging | Nanoparticles, Aggregates, Powders | Lower cost, Potential for residual ions, Controlled particle size (10-50 nm) |

| Drying Method | - | - | Supercritical Drying (Aerogel), Evaporative Drying (Xerogel) | Aerogels, Xerogels, Monoliths | Extremely high surface area, Low density, Tunable pore size |

| Calcination | - | - | Annealing (300-800 °C) | Crystalline TiO2 powders/films | Anatase, Rutile, Brookite phases, Crystallinity control |

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave-assisted synthesis utilizes microwave irradiation to heat reaction mixtures. Unlike conventional heating methods that rely on conduction and convection, microwave heating directly interacts with polar molecules and ions in the solution, leading to rapid, volumetric, and uniform heating.

Architecture Engineering: This rapid heating mechanism significantly accelerates reaction kinetics, often reducing synthesis times from hours to minutes. It promotes rapid nucleation and growth, typically resulting in smaller, more uniform nanoparticles with narrow size distributions. Microwave irradiation can also influence phase selectivity and the formation of specific morphologies by controlling the dielectric properties of the solvent and precursors, as well as the microwave power and irradiation time.

Research Findings: Microwave synthesis has been effectively employed to produce highly crystalline anatase TiO2 nanoparticles with sizes ranging from 5 to 20 nm in remarkably short durations. For example, microwave irradiation of titanium alkoxide precursors in water or alcohol solutions at moderate temperatures (80-150 °C) can yield well-crystallized TiO2 in less than 30 minutes. This method is also adaptable for synthesizing specific structures like TiO2 nanorods or hierarchical assemblies by judicious selection of solvents and additives, such as urea (B33335) or surfactants, which can influence nucleation and growth under rapid heating conditions.

Data Table 2.1.4: Microwave-Assisted Synthesis Parameters and Outcomes

| Microwave Power | Reaction Time | Temperature | Solvent | Resulting TiO2 Phase | Particle Size Range | Key Advantage for Architecture |

| 200-800 W | 5-30 minutes | 80-150 °C | Water, Ethanol | Anatase, Rutile | 5-20 nm | Rapid kinetics, Uniform heating, Small particle size |

| Variable | Variable | Variable | Glycols | Anatase, Brookite | Nanorods, Spheres | Morphology control, Facet exposure |

| High Power | Short Time | High | Various | Rutile, Anatase | Aggregates, Clusters | Fast phase transformation, High crystallinity |

Sonochemical Synthesis of this compound

Sonochemical synthesis involves the application of high-intensity ultrasound (typically in the frequency range of 20-100 kHz) to a liquid medium containing reactants. The ultrasound induces acoustic cavitation, which involves the formation, growth, and violent collapse of bubbles. This collapse generates localized transient hot spots with extreme temperatures (up to 5000 K) and pressures (up to 1000 atm), along with shock waves and microjets.

Architecture Engineering: The intense localized energy generated by cavitation promotes rapid chemical reactions, unique nucleation events, and controlled growth processes. This can lead to the formation of very small nanoparticles, often with sizes down to the primary crystallite level (e.g., 2-5 nm), and can also induce unique porous structures or specific morphologies due to the mechanical effects of shock waves and microjets. Sonochemistry is effective for synthesizing amorphous or nanocrystalline TiO2 powders and can be used to create composite materials by simultaneously irradiating mixtures of precursors.

Research Findings: Sonochemical methods have been shown to produce TiO2 nanoparticles with exceptionally small sizes, often exhibiting high surface areas. The high energy input can also lead to the formation of specific defects or surface modifications that enhance catalytic or adsorptive properties. For example, the sonication of titanium precursors in water or alcohol can yield fine TiO2 powders with a high degree of crystallinity in relatively short reaction times. Furthermore, combining sonication with other methods, such as sol-gel or hydrothermal processes, can lead to synergistic effects, yielding materials with enhanced structural characteristics.

Data Table 2.1.5: Sonochemical Synthesis Parameters and Outcomes

| Ultrasound Frequency | Power Density | Solvent | Reaction Time | Resulting TiO2 Phase | Particle Size Range | Key Phenomenon Impacting Architecture |

| 20-100 kHz | 10-100 W/cm³ | Water, Ethanol | 1-5 hours | Anatase, Amorphous | 2-15 nm | Acoustic cavitation, Hot spots, Microjets |

| Variable | Variable | Glycols | Variable | Anatase, Rutile | Nanoparticles, Aggregates | Intense mixing, Rapid nucleation |

| Pulsed Ultrasound | High Peak | Various | Short bursts | Porous TiO2 | 5-25 nm | Bubble collapse dynamics, Shock waves |

Co-precipitation Techniques for this compound Nanoparticle Formation

Co-precipitation is a straightforward and cost-effective wet chemical method used to synthesize nanoparticles, particularly for creating homogeneous mixtures, doped materials, or composite particles. It involves simultaneously precipitating titanium ions along with other desired elements or compounds from a solution by adding a precipitating agent.

Architecture Engineering: This technique is crucial for producing doped TiO2 materials where the dopant atoms are uniformly dispersed within the TiO2 lattice, or for forming composite nanoparticles by co-precipitating TiO2 with other metal oxides or ceramic precursors. Control over particle size and distribution is achieved by carefully adjusting parameters such as the pH during precipitation, temperature, stirring rate, and the concentration of reactants. The method allows for the formation of fine, homogeneous powders.

Research Findings: Co-precipitation is widely used to synthesize doped TiO2, such as nitrogen-doped, carbon-doped, or metal-doped (e.g., Fe, V, Cr) TiO2, by including the dopant precursor in the initial solution. For instance, co-precipitating titanium salts with iron salts in the presence of ammonia (B1221849) or sodium hydroxide (B78521) yields homogeneous Fe-doped TiO2 nanoparticles. Similarly, composite nanoparticles like TiO2-SiO2 or TiO2-ZrO2 can be fabricated by co-precipitating the respective metal alkoxides or salts. Particle sizes typically range from 20 to 100 nm, depending on the specific conditions and the presence of stabilizing agents.

Vapor-Phase Deposition Methodologies

Vapor-phase deposition (VPD) techniques are crucial for fabricating TiO2 thin films and coatings with controlled properties. These methods involve the transport of precursor materials in the gaseous phase to a substrate, where they react or condense to form a solid film.

Chemical Vapor Deposition (CVD) of this compound Thin Films and Nanoparticles

Chemical Vapor Deposition (CVD) is a versatile technique that utilizes chemical reactions of gaseous precursors at elevated temperatures to deposit thin films. For TiO2 synthesis, common precursors include titanium isopropoxide (TTIP) and titanium tetrachloride (TiCl4) unive.itkochi-tech.ac.jpresearchgate.netmdpi.comaip.org. The deposition temperature is a critical parameter, significantly influencing the crystalline phase and morphology of the resulting TiO2. For instance, Mist Chemical Vapor Deposition (MCVD) can yield pure anatase phase TiO2 thin films with good uniformity and crystallinity when deposited between 300 °C and 400 °C kochi-tech.ac.jpmdpi.com. Higher temperatures, such as 450 °C, can lead to the formation of anatase or a mixture of anatase and rutile phases, while temperatures above 500 °C may favor the rutile phase researchgate.netaip.org. Aerosol-Assisted CVD (AACVD) using TTIP and acetyl acetone (B3395972) (acac) complexes can produce nanostructured TiO2 with particle sizes of 10-25 nm, exhibiting both anatase and rutile phases unive.it. Plasma-Assisted CVD (PACVD) has been employed to create TiO2 layers with distinct nanometer-sized plate-like columnar grains, which exhibit super-hydrophilicity upon UV irradiation scirp.org.

Table 2.2.1: Chemical Vapor Deposition (CVD) Parameters and Resulting TiO2 Properties

| CVD Technique | Precursor(s) | Deposition Temperature (°C) | Key Parameters Influencing Properties | Resulting TiO2 Phase | Resulting Morphology | Research Findings/Applications |

| MCVD | TTIP | 300-400 | Temperature, TTIP concentration | Pure Anatase | Thin films, Nanosheets | Uniformity, High crystallinity, Gas sensors kochi-tech.ac.jpmdpi.com |

| AACVD | TTIP/acac | 500 | Temperature, acac:TTIP ratio | Anatase & Rutile | Nanoparticles (10-25 nm) | Enhanced photocatalytic activity unive.it |

| PACVD | TTIP | < 400 | Temperature, plasma excitation | Primarily Anatase | Plate-like columnar grains | Super-hydrophilicity scirp.org |

| CVD | TTIP, TiCl4 | Variable (e.g., 450) | Temperature, O2 flow, pressure | Anatase, Rutile | Thin films, Nanostructures | Photocatalysis, Self-cleaning surfaces researchgate.netaip.org |

Physical Vapor Deposition (PVD) Techniques for this compound Coating

Physical Vapor Deposition (PVD) encompasses techniques where a solid material is vaporized and then condensed onto a substrate. Common PVD methods for TiO2 include magnetron sputtering (DC or RF), electron-beam evaporation, and filtered cathodic vacuum arc (FCVA) aip.orgmdpi.comresearchgate.nethzdr.de. These methods typically use TiO2 sputtering targets or Ti targets in an oxygen atmosphere aip.orghzdr.de.

The substrate temperature is a critical factor in PVD, influencing the crystalline phase. For instance, electron-beam evaporation can produce amorphous TiO2 films at substrate temperatures below 300 °C, while temperatures above 400 °C can yield anatase TiO2 thin films mdpi.com. Magnetron sputtering can produce nanocrystalline rutile structures with pulsed gas flow, contrasting with fibrous-like anatase obtained using continuous gas flow mdpi.com. FCVA has demonstrated the ability to deposit highly dense, stoichiometric TiO2 films at room temperature hzdr.de. The integration of Glancing Angle Deposition (GLAD) with PVD techniques allows for the fabrication of engineered nanostructures with controlled multi-dimensional morphologies, enabling tailored optical, electrical, and mechanical properties aip.org.

Table 2.2.2: Physical Vapor Deposition (PVD) Parameters and Resulting TiO2 Properties

| PVD Technique | Source Material | Substrate Temperature (°C) | Key Parameters Influencing Properties | Resulting TiO2 Phase | Resulting Morphology | Research Findings/Applications |

| Magnetron Sputtering | TiO2 target | < 300 | Gas pressure, O2/Ar ratio | Amorphous | Dense films | Sensors, Transparent conductive oxides aip.orgmdpi.com |

| > 400 | Gas pressure, O2/Ar ratio | Anatase | Dense films | Photocatalysis, Self-cleaning mdpi.com | ||

| TiO2 target | Variable | Pulsed vs. Continuous gas flow | Rutile (pulsed), Anatase (cont.) | Nanocrystalline, Fibrous-like | Controlled optical/mechanical properties mdpi.com | |

| Electron-Beam Evap. | TiO2 target | < 300 | Temperature | Amorphous | Thin films | Nanosculptures for sensors aip.org |

| > 400 | Temperature | Anatase | Thin films | Nanosculptures for sensors aip.org | ||

| FCVA | Ti target | Room Temperature | O2 partial pressure | Stoichiometric TiO2 | Highly dense films | Energy conversion, Environmental applications hzdr.de |

| PVD with GLAD | TiO2 target | Variable | Angle of incidence, substrate temp. | Variable | Sculptured thin films, Nanorods, Nanosheets | Tailored optical/electrical properties, Sensors aip.org |

Template-Assisted Fabrication of Ordered this compound Architectures

Template-assisted synthesis is a powerful approach to create ordered TiO2 nanostructures with controlled porosity and architecture. This method relies on the use of a sacrificial template that guides the formation of the TiO2 framework.

Hard Templating involves using pre-formed solid structures as templates, such as anodic alumina (B75360) membranes (AAO), silica (B1680970) opals, zeolites, or mesoporous carbon scaffolds (e.g., KIT-6, SBA-15) sigmaaldrich.comoup.comenpress-publisher.com. The TiO2 precursor solution (often via sol-gel methods) infiltrates the pores or coats the surface of the hard template. After calcination or chemical removal of the template, an ordered TiO2 porous structure remains. Hard templates offer precise control over pore size and structural ordering due to their inherent rigidity enpress-publisher.com.

Soft Templating utilizes self-assembling molecules, such as surfactants (ionic or non-ionic, e.g., Pluronic block copolymers like P123 and F127, hexadecylamine) or amphiphilic block copolymers sigmaaldrich.comoup.comoup.commdpi.com. These molecules aggregate in solution to form ordered supramolecular structures (e.g., micelles, liquid crystalline phases). The TiO2 precursors then condense around these self-assembled structures. Evaporation-Induced Self-Assembly (EISA) is a common technique in soft templating sigmaaldrich.commdpi.com. Upon removal of the organic template (typically by calcination), mesoporous TiO2 with tunable pore sizes and morphologies (e.g., spheres, rods, nanosheets) is obtained sigmaaldrich.comoup.comoup.commdpi.com.

Multiple-template routes combine hard and soft templates to create hierarchical porous structures, offering advantages of both ordered mesoporosity and macroporosity for enhanced mass transport and surface accessibility oup.comoup.com.

Table 2.3: Template-Assisted Synthesis of Ordered TiO2 Architectures

| Template Type | Template Material Examples | Synthesis Method Examples | Resulting TiO2 Architecture | Key Properties Achieved |

| Hard Template | AAO, Silica Opals, KIT-6, SBA-15, Mesoporous Carbon | Sol-gel, Hydrothermal | Ordered mesoporous films, porous spheres, nanotubes | High specific surface area, ordered pore structure, controlled pore size sigmaaldrich.comenpress-publisher.com |

| Soft Template | Pluronic (P123, F127), Hexadecylamine, Block Copolymers | Sol-gel, EISA, Solvothermal | Mesoporous TiO2 (spheres, rods, nanosheets), porous microparticles | Tunable pore size (2-50 nm), high surface area, controlled mesostructure symmetry sigmaaldrich.comoup.comoup.commdpi.com |

| Multiple | Combination of hard and soft templates | Sol-gel, Hydrothermal | Hierarchical macro/mesoporous structures | Enhanced mass transport, large surface area, ordered porosity oup.comoup.com |

Electrochemical and Anodic Oxidation Routes for this compound Formation

Electrochemical anodization is a highly effective method for producing one-dimensional nanostructures, particularly TiO2 nanotube arrays (ATNTs). This process involves the anodic oxidation of a titanium metal substrate or a Ti thin film in an electrolyte containing fluoride (B91410) ions nih.govd-nb.infoatlantis-press.comacs.orgresearchgate.net. The formation of nanotubes is a complex self-organization process driven by a delicate balance between:

Electrochemical oxidation of Ti to TiO2 at the anode.

Electric field-induced dissolution of TiO2.

Chemical dissolution of TiO2 by fluoride ions.

The key parameters that precisely control the dimensions (length, diameter, wall thickness), ordering, and density of the TiO2 nanotubes include the applied anodization potential (voltage), electrolyte composition (especially the concentration of fluoride ions and water content), electrolyte temperature, and anodization time nih.govd-nb.infoatlantis-press.comacs.orgresearchgate.net. For instance, increasing the anodization potential generally leads to longer nanotubes, while higher water content in ethylene glycol-based electrolytes can enhance the oxidation process and nanotube length researchgate.net. The initial anodization often results in amorphous or poorly crystalline TiO2, which typically requires subsequent thermal annealing (e.g., at 450 °C) to crystallize into the anatase phase nih.govd-nb.info.

Table 2.4: Electrochemical Anodization Parameters and Resulting TiO2 Nanotube Characteristics

| Anodization Parameter | Influence on TiO2 Nanotubes | Resulting Structure | Post-treatment for Crystallinity |

| Applied Voltage | Controls nanotube length, diameter, and ordering. Higher voltages typically lead to longer and more ordered nanotubes, up to a certain limit where dissolution dominates. | Ordered TiO2 nanotube arrays (ATNTs) | Annealing (e.g., 450 °C) |